4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, a member of the pyrazolo[3,4-d]pyridazine family, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O, with a molecular weight of approximately 324.43 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. In vitro tests indicated significant activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.25 µg/mL |
Escherichia coli | 0.5 µg/mL |
Bacillus subtilis | 0.75 µg/mL |
Salmonella typhi | 0.5 µg/mL |
The compound displayed a synergistic effect when combined with standard antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. It demonstrated cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MDA-MB-468 (breast cancer) | 15 |
HCT-15 (colon cancer) | 12 |
These results indicate that the compound could inhibit cell proliferation effectively, with mechanisms involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibition capabilities, particularly against acetylcholinesterase and urease:
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 5 |
Urease | 3 |
These findings suggest that the compound may have potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Antimicrobial Resistance : A study highlighted the effectiveness of this compound in overcoming resistance mechanisms in Staphylococcus aureus, where it reduced biofilm formation significantly .
- Cancer Cell Line Studies : In a comparative study against other pyrazole derivatives, this compound exhibited superior potency in inhibiting proliferation in breast cancer cell lines compared to standard treatments .
Propriétés
IUPAC Name |
1-(2-methylphenyl)-6-(2-oxo-2-piperidin-1-ylethyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-15(2)20-17-13-23-27(18-10-6-5-9-16(18)3)21(17)22(29)26(24-20)14-19(28)25-11-7-4-8-12-25/h5-6,9-10,13,15H,4,7-8,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZOENTNGFBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCCC4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.